molecular formula C20H25BrN2O4S B13371843 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B13371843
M. Wt: 469.4 g/mol
InChI Key: DSJMOHDJJXSHIV-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a brominated methoxy-methylphenyl group and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves multi-step organic reactions. The initial step often includes the bromination of 2-methoxy-4-methylphenyl compounds, followed by sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the brominated sulfonyl compound with 2-ethoxyphenylpiperazine under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
  • 1-[(5-Fluoro-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
  • 1-[(5-Iodo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Uniqueness

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the brominated methoxy-methylphenyl group and the ethoxyphenyl group provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C20H25BrN2O4S

Molecular Weight

469.4 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C20H25BrN2O4S/c1-4-27-18-8-6-5-7-17(18)22-9-11-23(12-10-22)28(24,25)20-14-16(21)15(2)13-19(20)26-3/h5-8,13-14H,4,9-12H2,1-3H3

InChI Key

DSJMOHDJJXSHIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC

Origin of Product

United States

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